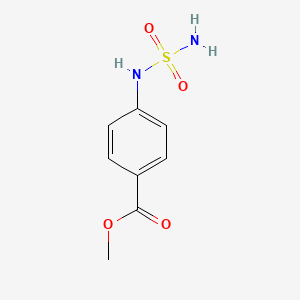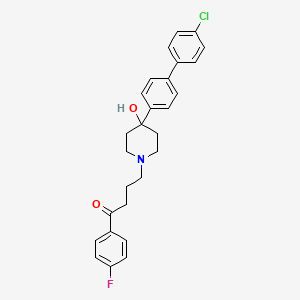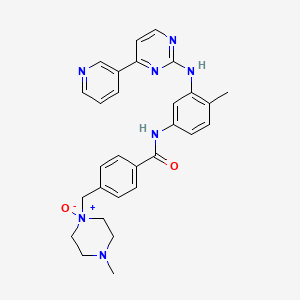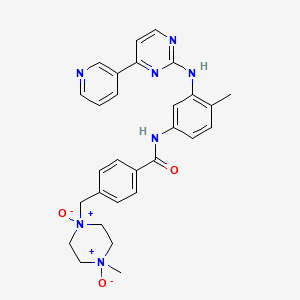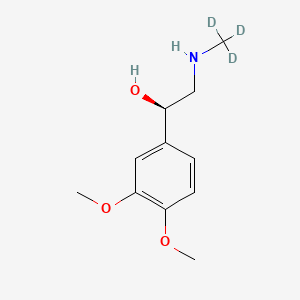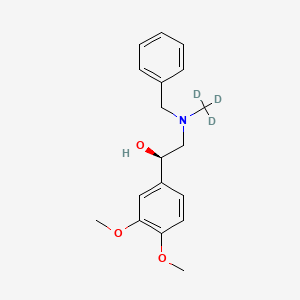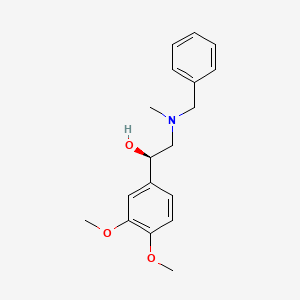![molecular formula C7H7BrN4 B589742 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1337532-51-0](/img/structure/B589742.png)
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is a solid substance and is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which includes 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has been explored in several studies . For instance, one study designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study based its structural design on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .Molecular Structure Analysis
The InChI code for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is 1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a solid substance . It has a molecular weight of 212.05 . The compound is stored in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyrrolopyrimidine Nucleosides : The compound has been used in the synthesis of 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d]pyrimidine, a key intermediate in the preparation of nucleoside antibiotics like tubercidin derivatives. The significance of these derivatives in biochemical processes is discussed (Hinshaw et al., 1969).
Crystal Structures of Derivatives : The synthesis and crystal structure analysis of derivatives, such as 7-(2-bromoethyl) derivatives of pyrrolo[2,3-d]pyrimidine, have been performed. X-ray analyses revealed significant differences in the positioning of the side chain relative to the heterocyclic ring (Asaftei et al., 2009).
Biological Activity
Antimicrobial Activity : Novel derivatives of 5-bromo-2-chloropyrimidin-4-amine exhibited significant in vitro antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Antiviral and Cytotoxicity Studies : Derivatives related to nucleoside antibiotics like toyocamycin and sangivamycin, synthesized from this compound, were tested for their antiviral activity and cytotoxicity. The study provided insights into their potential biological activities (Gupta et al., 1989).
Fungicidal Properties : The compound is a precursor in the synthesis of pyrimidin-6-yl amino acids and diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which possess fungicidal properties (Tumkevičius et al., 2000).
Pharmaceutical Research
Inhibitory Activity on Enzymes : Isomeric derivatives of the compound showed inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism. The study offers insights into the therapeutic potential of these isomers (Seela et al., 1984).
Antifolate Inhibitors : Analogues related to this compound were designed as antifolate inhibitors of thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 1999).
Antibacterial Evaluation : Certain derivatives exhibited potential antibacterial activity, indicating their relevance in the development of new antibacterial agents (Afrough et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJLAFNBDGWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735210 | |
| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
1337532-51-0 | |
| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1337532-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

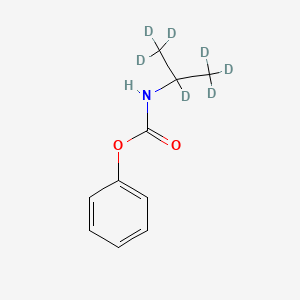
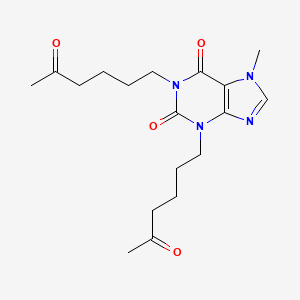

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)
